Welcome to the BenchChem Online Store!
molecular formula C15H21NO4 B061271 3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid CAS No. 171663-00-6

3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid

Cat. No. B061271
M. Wt: 279.33 g/mol
InChI Key: XTKXCPYRQMMIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06673786B1

Procedure details

1 g of methyl 2-(4-tert-butoxycarbonylaminomethyl-phenoxy)acetate (starting material D3) is saponified with 4.1 ml 1N aqueous sodium hydroxide solution in 10 ml tetrahydrofurane as described for starting material C2. Yield: 0.7g; the mass spectrum shows the molecular peak MNa+ at 304 Da.
Name
methyl 2-(4-tert-butoxycarbonylaminomethyl-phenoxy)acetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
material D3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:21]=[CH:20][C:13]([O:14][CH2:15][C:16]([O:18]C)=[O:17])=[CH:12][CH:11]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].C(OC(NCC1C=C(CCC(O)=O)C=CC=1)=O)(C)(C)C>O1CCCC1>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([O:14][CH2:15][C:16]([OH:18])=[O:17])=[CH:20][CH:21]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
methyl 2-(4-tert-butoxycarbonylaminomethyl-phenoxy)acetate
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC=C(OCC(=O)OC)C=C1
Step Two
Name
material D3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC=C(OCC(=O)OC)C=C1
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC=1C=C(C=CC1)CCC(=O)O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)NCC1=CC=C(OCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.